Home > Products > Screening Compounds P8815 > 3-(Phenacylamino)benzoic acid
3-(Phenacylamino)benzoic acid - 352450-05-6

3-(Phenacylamino)benzoic acid

Catalog Number: EVT-2825974
CAS Number: 352450-05-6
Molecular Formula: C15H13NO3
Molecular Weight: 255.273
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(Phenacylamino)benzoic acid is a compound that belongs to the class of amino acids and derivatives, specifically characterized by the presence of a phenacyl group attached to the amino group of benzoic acid. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic effects.

Source

The synthesis of 3-(Phenacylamino)benzoic acid can be traced back to various research studies focusing on the development of novel derivatives and their biological evaluations. The compound is often synthesized through methods involving condensation reactions, particularly the Ullmann condensation, which has been optimized in multiple studies for improved yields and efficiency .

Classification

3-(Phenacylamino)benzoic acid is classified under:

  • Chemical Family: Amino acids and derivatives
  • Functional Groups: Carboxylic acid, amine
  • IUPAC Name: 3-(Phenacylamino)benzoic acid
Synthesis Analysis

Methods

The synthesis of 3-(Phenacylamino)benzoic acid typically involves several key methods:

  1. Ullmann Condensation: This method is commonly used for synthesizing arylamines. In the case of 3-(Phenacylamino)benzoic acid, it involves reacting an appropriate aryl halide with an amine in the presence of a copper catalyst and a base, often in dimethylformamide as a solvent .
  2. Solid-Phase Synthesis: An alternative approach utilizes solid-phase techniques where the reactants are immobilized on a solid support, allowing for easier purification and higher reaction efficiency. This method can reduce reaction times significantly compared to traditional solution-phase methods .

Technical Details

  • Reaction Conditions: The typical reaction conditions include heating at temperatures ranging from 145°C to 220°C, depending on the specific synthesis route employed.
  • Catalysts Used: Copper or copper oxide is often used as a catalyst to facilitate the Ullmann condensation process.
Molecular Structure Analysis

Structure

The molecular structure of 3-(Phenacylamino)benzoic acid includes:

  • A benzoic acid backbone featuring a carboxylic acid functional group.
  • An amino group substituted at the meta position (position 3) on the benzene ring.
  • A phenacyl group (C6H5C(O)CH2-) attached to the amino group.

Data

  • Molecular Formula: C15H13NO2
  • Molecular Weight: Approximately 241.27 g/mol
  • Structural Representation: The structure can be represented as follows:
C6H4(COOH)(NH(C6H5COCH2))\text{C}_6\text{H}_4(\text{COOH})(\text{NH}(\text{C}_6\text{H}_5\text{COCH}_2))
Chemical Reactions Analysis

Reactions

3-(Phenacylamino)benzoic acid can participate in several chemical reactions:

  1. Acid-Base Reactions: The carboxylic acid group can donate protons, allowing it to act as an acid in various reactions.
  2. Esterification: It can react with alcohols to form esters under acidic conditions.
  3. Amidation: The amino group can react with acyl chlorides or anhydrides to form amides.

Technical Details

The reactivity of 3-(Phenacylamino)benzoic acid is influenced by its functional groups, making it suitable for further derivatization in medicinal chemistry applications.

Mechanism of Action

Process

The mechanism of action for compounds like 3-(Phenacylamino)benzoic acid often involves interactions with biological targets such as enzymes or receptors. For instance, its anti-inflammatory properties may be attributed to inhibition of cyclooxygenase enzymes, which play a crucial role in prostaglandin synthesis.

Data

Research has shown that derivatives of this compound exhibit significant activity against inflammation models, indicating potential pathways for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • pKa Value: The pKa values indicate its acidic nature; for example, related compounds have shown pKa values around 8.0 to 8.3, suggesting moderate acidity at physiological pH .
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
Applications

Scientific Uses

3-(Phenacylamino)benzoic acid and its derivatives have various applications in scientific research:

  • Pharmaceutical Development: Due to their potential anti-inflammatory and analgesic properties, these compounds are explored for pain relief medications.
  • Biological Studies: Used in studies assessing their antimicrobial activity against various pathogens, showcasing significant efficacy compared to standard treatments .
  • Chemical Research: Serves as a precursor for synthesizing more complex molecules in organic chemistry.
Enzymatic Targets and Inhibition Mechanisms

Role of AKR1C3 in Androgen Biosynthesis and Castrate-Resistant Prostate Cancer (CRPC)

Aldo-keto reductase 1C3 (AKR1C3), also termed type 5 17β-hydroxysteroid dehydrogenase, is a pivotal enzyme in intratumoral androgen biosynthesis within CRPC. It catalyzes the NADPH-dependent reduction of weak adrenal androgens—specifically, Δ4-androstene-3,17-dione (Δ4-Adione) to testosterone and 5α-androstane-3,17-dione to 5α-dihydrotestosterone (DHT). This pathway becomes critically upregulated in CRPC, enabling tumors to sustain androgen receptor (AR) signaling despite castrate serum testosterone levels (<50 ng/dL) [1] [3]. Elevated AKR1C3 expression in CRPC tissues correlates with resistance to androgen deprivation therapy (ADT) and poor prognosis, as it fuels AR activation through local synthesis of potent androgens [1] [6].

Inhibiting AKR1C3 represents a rational therapeutic strategy to disrupt this residual androgen axis. Unlike cytochrome P450 17A1 (CYP17A1) inhibitors (e.g., abiraterone), AKR1C3 blockade avoids mineralocorticoid excess syndromes by acting downstream of adrenal steroidogenesis, eliminating the need for co-administered glucocorticoids [3] [6]. 3-(Phenylamino)benzoic acid derivatives achieve this by competitively inhibiting AKR1C3 with nanomolar potency (IC50: 36–70 nM), directly reducing intratumoral testosterone and DHT production [1] [4].

Table 1: AKR1C3 Inhibition by 3-(Phenylamino)benzoic Acid Derivatives

CompoundSubstituent (B-ring)AKR1C3 IC50 (μM)Selectivity vs. AKR1C2 (IC50 Ratio)
Flufenamic acid (Reference)3'-CF3 (ortho-COOH)0.0517.3
Compound 54'-CN0.03694
Compound 64'-NO20.054360
Compound 74'-CF30.062250

Data adapted from [1] [4].

Structural Basis for AKR1C3 Selectivity Over AKR1C1 and AKR1C2 Isoforms

AKR1C isoforms (AKR1C1–AKR1C4) share >84% sequence identity but possess divergent substrate specificities and functions. AKR1C1 and AKR1C2 inactivate potent androgens: AKR1C1 converts DHT to 3β-Adiol (a pro-apoptotic estrogen receptor β ligand), while AKR1C2 yields inactive 3α-Adiol. Inhibiting these isoforms would paradoxically increase androgen bioavailability, necessitating AKR1C3-selective compounds [1] [3].

The 3-(phenylamino)benzoic acid scaffold achieves >200-fold selectivity for AKR1C3 over AKR1C1/C2 through strategic exploitation of active-site differences. X-ray crystallography (PDB: 1S2C) reveals that the trifluoromethyl group of flufenamic acid (an early inhibitor) occupies a hydrophobic subpocket in AKR1C3 lined by polar residues (Ser118, Ser308, Tyr319). In AKR1C1/AKR1C2, this pocket is smaller and hydrophobic (Phe118, Leu308, Phe319), disfavoring bulky electron-withdrawing substituents [1] [8]. Moving the carboxylic acid from the ortho (flufenamic acid) to the meta position (3-(phenylamino)benzoic acid) further enhances selectivity by reorienting the scaffold to maximize interactions with AKR1C3-specific residues. Para-substitutions (e.g., –NO₂, –CN, –CF₃) on the B-ring deepen this selectivity by optimizing electronic and steric complementarity within the subpocket [1] [5] [8].

Table 2: Active Site Residue Differences Driving AKR1C3 Selectivity

Residue PositionAKR1C3AKR1C1AKR1C2Functional Impact
118SerPhePheLarger polar cavity in AKR1C3
308SerLeuLeuEnhanced H-bonding capacity
319TyrPhePheStabilizes B-ring substituents

Structural data from [1] [8].

Modulation of Prostaglandin Metabolism via AKR1C3 Inhibition

Beyond androgen metabolism, AKR1C3 regulates prostaglandin (PG) flux, influencing tumor proliferation. It catalyzes the reduction of PGH₂ and PGD₂ to pro-proliferative PGF₂α and 11β-PGF₂α, respectively. Concurrently, this depletes PGD₂, preventing its non-enzymatic conversion to 15-deoxy-Δ12,14-PGJ₂ (15d-PGJ₂)—an anti-proliferative agonist of peroxisome proliferator-activated receptor gamma (PPARγ) [1] [2].

3-(Phenylamino)benzoic acids thus exert dual anticancer effects:

  • Androgen-axis suppression: Depletion of testosterone/DHT disrupts AR signaling.
  • PG-axis modulation: Shifting PG metabolism toward 15d-PGJ₂ accumulation activates PPARγ, inducing apoptosis and downregulating pro-survival genes (e.g., BCL-2) [1] [9]. This dual mechanism is particularly relevant in CRPC, where elevated AKR1C3 activity simultaneously boosts androgens and mitogenic PGs [2] [5].

Properties

CAS Number

352450-05-6

Product Name

3-(Phenacylamino)benzoic acid

IUPAC Name

3-(phenacylamino)benzoic acid

Molecular Formula

C15H13NO3

Molecular Weight

255.273

InChI

InChI=1S/C15H13NO3/c17-14(11-5-2-1-3-6-11)10-16-13-8-4-7-12(9-13)15(18)19/h1-9,16H,10H2,(H,18,19)

InChI Key

UAMBHZPHFACBBC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.